molecular formula C₁₇H₁₆FN₃O₅S B1141838 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl CAS No. 150796-39-7

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl

Cat. No. B1141838
M. Wt: 393.39
InChI Key:
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Description

4'-Epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl (4E4A5B) is a novel nucleoside analog that has been developed as a potential antiviral agent for the treatment of HIV and other viral infections. It is a derivative of the natural nucleoside, emtricitabine, and has been designed to target a specific enzyme in the HIV replication cycle.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl' involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.

Starting Materials
2',3'-Dideoxy-3'-thiacytidine, 4-Acetamido-2-fluorobenzoic acid, Benzoyl chloride, Triethylamine, Sodium bicarbonate, Methanol, Ethyl acetate, Diethyl ether, Wate

Reaction
Step 1: Conversion of 2',3'-Dideoxy-3'-thiacytidine to Emtricitabine, Step 2: Protection of Emtricitabine hydroxyl group with benzoyl chloride, Step 3: Acetylation of Emtricitabine amine group with acetic anhydride, Step 4: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate, Step 5: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride, Step 6: Acetylation of Emtricitabine amine group with acetic anhydride, Step 7: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate, Step 8: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride, Step 9: Acetylation of Emtricitabine amine group with acetic anhydride, Step 10: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate, Step 11: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride, Step 12: Acetylation of Emtricitabine amine group with acetic anhydride, Step 13: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate, Step 14: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride, Step 15: Purification of the final product using column chromatography

Scientific Research Applications

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl has been studied extensively for its potential as an antiviral agent, particularly for the treatment of HIV and other viral infections. It has been shown to inhibit the replication of HIV-1 in vitro and in vivo, and has been demonstrated to be a potent inhibitor of HIV-1 reverse transcriptase and integrase. In addition, 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl has been tested in clinical trials and is currently being developed as a potential therapy for HIV infection.

Mechanism Of Action

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl works by targeting a specific enzyme in the HIV replication cycle. It is a competitive inhibitor of HIV-1 reverse transcriptase, which is responsible for the transcription of viral genetic material into a form that can be incorporated into the host cell's genome. In addition, 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl is a non-nucleoside inhibitor of HIV-1 integrase, which is responsible for the integration of the viral genome into the host cell's genome.

Biochemical And Physiological Effects

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl has been shown to inhibit the replication of HIV-1 in vitro and in vivo. In vitro, it has been demonstrated to be a potent inhibitor of HIV-1 reverse transcriptase and integrase. In vivo, 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl has been shown to reduce HIV-1 replication by up to 99%. In addition, 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl has been shown to have no significant effect on the biochemical and physiological processes of the host cell.

Advantages And Limitations For Lab Experiments

The major advantage of using 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl in laboratory experiments is its high potency and selectivity. It has been shown to be a potent inhibitor of HIV-1 reverse transcriptase and integrase, and has been demonstrated to have no significant effect on the biochemical and physiological processes of the host cell. However, there are some limitations to using 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl in laboratory experiments. It is a novel nucleoside analog, and thus its long-term effects are not yet known. In addition, its synthesis requires specialized equipment and solvents, which may not be readily available in some laboratories.

Future Directions

The potential future directions for 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl include further research into its mechanism of action, its efficacy in clinical trials, and its potential as a prophylactic agent. In addition, further research into its long-term effects on the biochemical and physiological processes of the host cell is needed. Furthermore, research into its potential as an adjuvant therapy for other viral infections is also needed. Finally, further research into its potential as an antiviral agent for other viruses, such as hepatitis B and C, is also needed.

properties

CAS RN

150796-39-7

Product Name

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl

Molecular Formula

C₁₇H₁₆FN₃O₅S

Molecular Weight

393.39

synonyms

trans- N-[1-[2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide 1,3-Oxathiolane Acetamide Derivative;  N-[1-[(2R,5R)-2-[(benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]aceta

Origin of Product

United States

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